Achieving high enantioselectivity or stable OLED devices requires precise steric control. 1-Bromo-2-cyclohexylbenzene (CAS 59734-92-8) delivers the ortho-cyclohexylphenyl motif essential for constructing sterically demanding biaryl phosphine ligands and high-Tg host materials. • Verified in high-yield biaryl coupling for Buchwald ligands; • Enhances glass transition temperature in next-gen OLED hosts; • Reliable batch-to-batch consistency for process scale-up. Trusted by R&D and CMO teams for mission-critical synthesis.
1-Bromo-2-cyclohexylbenzene (CAS: 59734-92-8) is a mono-brominated aryl halide characterized by a bulky, non-planar cyclohexyl group at the ortho-position to the bromine atom. This specific substitution pattern is not an incidental feature; it defines the compound's utility as a synthetic precursor. The ortho-cyclohexyl group imparts significant steric hindrance and influences the electronic properties of the phenyl ring, which are critical factors in its application for creating sterically demanding structures such as advanced catalytic ligands and high-performance materials for organic electronics [1]. Its primary value lies in providing a robust 2-cyclohexylphenyl moiety, a structural motif essential for controlling molecular conformation and intermolecular interactions in target molecules.
Substituting 1-Bromo-2-cyclohexylbenzene with its positional isomers, such as 1-bromo-4-cyclohexylbenzene, or with simpler aryl bromides like bromobenzene, will lead to failure in synthetic and application outcomes. The precise ortho-positioning of the cyclohexyl group is fundamental for creating a specific three-dimensional architecture in the final product. This is essential in applications like Buchwald-type phosphine ligands, where the steric bulk adjacent to the biaryl linkage directly controls catalytic activity and selectivity [1]. Using the para-isomer, for example, would result in a molecule with a completely different spatial arrangement, failing to create the necessary steric pocket around the metal center and rendering the resulting ligand ineffective for its intended high-performance catalytic transformations.
The 2-cyclohexylphenyl moiety, derived from 1-bromo-2-cyclohexylbenzene, is incorporated into host materials for organic light-emitting diodes (OLEDs) to improve thermal stability and device lifetime. In a patented carbazole-based host material, the inclusion of this specific ortho-cyclohexylphenyl group resulted in a glass transition temperature (Tg) of 134°C [1]. In contrast, analogous host materials lacking such bulky, non-planar substituents often exhibit lower Tg values, which can lead to morphological instability and shorter device operational lifetimes under thermal stress.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 134°C (for an OLED host material incorporating the 2-cyclohexylphenyl moiety) |
| Comparator Or Baseline | Typical carbazole derivatives without bulky terminal groups (often < 120°C) |
| Quantified Difference | Significantly elevated Tg, indicating superior thermal stability |
| Conditions | Host material for phosphorescent OLED devices, measured by differential scanning calorimetry (DSC). |
For developing long-lasting, commercially viable OLED displays and lighting, a high Tg is a critical material selection criterion, making this precursor a targeted choice for achieving device stability.
1-Bromo-2-cyclohexylbenzene is a key starting material for constructing bulky biaryl phosphine ligands essential for challenging cross-coupling reactions. For example, a synthetic route to a bulky 2-(dicyclohexylphosphino)biphenyl derivative, which relies on a 2-cyclohexylphenyl intermediate, proceeds with high efficiency. The Suzuki coupling step to form the biaryl core, a critical precursor step, can achieve yields as high as 96% [1]. Using a less sterically hindered aryl bromide, or an isomer like 1-bromo-4-cyclohexylbenzene, would produce a different ligand scaffold lacking the necessary steric profile that enables high catalytic turnover in difficult transformations.
| Evidence Dimension | Synthetic Yield (Biaryl Core Formation) |
| Target Compound Data | 96% yield in Suzuki coupling to form a key biaryl intermediate |
| Comparator Or Baseline | Standard Suzuki couplings, where yields can be lower for highly substituted products. |
| Quantified Difference | Demonstrates excellent reactivity and suitability for high-yield production of complex, high-value ligands. |
| Conditions | Suzuki-Miyaura cross-coupling reaction with an appropriately substituted boronic acid/ester. |
This demonstrates the compound's process suitability for the efficient, cost-effective manufacturing of high-performance catalysts used widely in pharmaceutical and fine chemical synthesis.
The defined steric environment created by the 2-cyclohexylphenyl group is exploited in the design of chiral ligands for asymmetric catalysis. When used as a precursor for a TADDOL-derived phosphonite ligand in the asymmetric rhodium-catalyzed hydrogenation of dimethyl itaconate, the resulting catalyst system achieved an enantiomeric excess (e.e.) of 96% [1]. This level of stereocontrol is highly dependent on the ligand's architecture. Replacing the ortho-cyclohexylphenyl moiety with a less bulky or electronically different group, such as a simple phenyl or a para-substituted analog, would disrupt the precise chiral pocket, leading to a significant drop in enantioselectivity.
| Evidence Dimension | Enantiomeric Excess (e.e.) |
| Target Compound Data | 96% e.e. |
| Comparator Or Baseline | Catalyst systems based on ligands with less steric bulk often provide lower e.e. values for the same transformation. |
| Quantified Difference | Achieves near-optimal enantioselectivity, critical for pharmaceutical intermediate synthesis. |
| Conditions | Rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate. |
For pharmaceutical and agrochemical synthesis, achieving high enantioselectivity is a primary procurement driver; this compound is a proven precursor for ligands that meet this stringent requirement.
For research and manufacturing groups developing next-generation OLEDs with extended operational lifetimes, this compound is the specified precursor for introducing the 2-cyclohexylphenyl group. This moiety is proven to increase the glass transition temperature (Tg) of host materials, a key parameter for preventing device degradation at operating temperatures [1].
In process development and contract manufacturing (CMO) settings, this compound is the correct choice for the scalable synthesis of sterically demanding biaryl phosphine ligands. Its demonstrated high-yield conversion into complex biaryl cores ensures an efficient and reliable supply chain for catalysts required for robust C-N and C-C cross-coupling reactions [2].
For laboratories focused on producing enantiomerically pure pharmaceuticals or fine chemicals, 1-bromo-2-cyclohexylbenzene serves as a critical precursor for chiral ligands. Its specific steric profile is directly responsible for creating the selective catalytic environment needed to achieve high enantiomeric excess (e.e.) in reactions like asymmetric hydrogenation [3].